Methyl cis-12-octadecenoate
Description
cis-12-Octadecenoic acid methyl ester (CAS 2733-86-0) is a monounsaturated C-18 fatty acid methyl ester (FAME) with a cis-configuration double bond at the 12th carbon. Its molecular formula is C₁₉H₃₆O₂, and it has a molecular weight of 296.49 g/mol . This compound is a positional isomer of oleic acid methyl ester (cis-9-octadecenoic acid methyl ester) and is characterized by its lipid solubility, making it suitable for analytical standards in gas chromatography-mass spectrometry (GC-MS) . It is a colorless to yellowish liquid with a fruity odor, soluble in alcohols, ethers, and chloroform, but insoluble in water . Applications include use in cosmetics, lubricants, surfactants, and biochemical research .
Structure
2D Structure
Properties
IUPAC Name |
methyl (Z)-octadec-12-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8H,3-6,9-18H2,1-2H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWAESDDOGRMOK-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514104 | |
| Record name | Methyl (12Z)-octadec-12-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2733-86-0 | |
| Record name | Methyl (12Z)-octadec-12-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mechanism and Catalyst Systems
A pioneering method for synthesizing cis-12-octadecenoic acid methyl ester involves the isomerization of methyl ricinoleate (12-hydroxy-cis-9-octadecenoic acid methyl ester). As detailed in US Patent 8853434B2, this process employs a bidentate diphosphine ligand (e.g., α,α′-di-tert-butylphosphino-o-xylene) in conjunction with a nickel-based catalyst and methanesulfonic acid. The reaction mechanism proceeds via allylic isomerization, where the double bond migrates from the 9th to the 12th position while retaining the cis configuration.
Key conditions include:
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Temperature : 65–120°C
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Solvent : Methanol or ethanol
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Catalyst Loading : 0.01–0.1 mol% nickel precursor
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Reaction Time : 24–48 hours
| Solvent | Temperature (°C) | Time (h) | Methyl Ricinoleate Remaining (%) | Methyl-12-Oxo-Stearate Yield (%) |
|---|---|---|---|---|
| Methanol | 85 | 4 | 0 | 76 |
| Ethanol | 85 | 8 | 0 | 25 |
| Acetonitrile | 85 | 4 | 90 | 0 |
Methanol demonstrated superior performance due to its polarity and ability to stabilize intermediate species, whereas non-polar solvents like toluene resulted in negligible isomerization.
Direct Esterification of cis-12-Octadecenoic Acid
Acid-Catalyzed Esterification
The International Olive Council’s standardized protocol (COI/T.20/Doc. No 33/Rev.1) outlines a robust method for preparing fatty acid methyl esters via acid-catalyzed esterification. For cis-12-octadecenoic acid, this involves:
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Reagents :
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cis-12-Octadecenoic acid (1 equiv)
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Methanol (10–20 equiv)
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Sulfuric acid (1–2% v/v) or boron trifluoride (BF₃) as catalyst
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Procedure :
Yields typically exceed 90%, with purity confirmed by gas chromatography (GC).
Solubility Considerations
The solubility profile of cis-12-octadecenoic acid methyl ester dictates solvent selection during purification:
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DMF : 15 mg/mL
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DMSO : 20 mg/mL
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Ethanol : 100 mg/mL.
Crystallization from ethanol at −20°C yields high-purity product, though storage below −20°C is required to prevent degradation.
Transesterification of Triglyceride Sources
Base-Catalyzed Methanolysis
Natural oils containing cis-12-octadecenoic acid (e.g., modified sunflower oil) undergo transesterification with methanol using sodium methoxide (NaOMe) as catalyst:
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Conditions :
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Oil:methanol molar ratio of 1:6
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0.5–1.0 wt% NaOMe
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60°C for 1–2 hours
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Workup :
This method is scalable but requires feedstock enriched in cis-12-octadecenoic acid, which is less common than oleic or linoleic acids.
Industrial-Scale Synthesis and Optimization
Catalytic System Advancements
Recent innovations focus on enhancing isomerization selectivity and reducing energy inputs:
Table 2: Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Energy Intensity | Scalability |
|---|---|---|---|---|
| Isomerization | 80–100 | 95–99 | High | Moderate |
| Direct Esterification | 90–95 | 98–99 | Moderate | High |
| Transesterification | 85–90 | 90–95 | Low | High |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-12-Octadecenoic Acid methyl ester can undergo oxidation reactions, particularly at the double bond. Common oxidizing agents include potassium permanganate and ozone.
Substitution: The ester group can be hydrolyzed to yield the free acid and methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated methyl ester.
Substitution: Free octadecenoic acid, methanol.
Scientific Research Applications
cis-12-Octadecenoic Acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters. It is also employed in the synthesis of various organic compounds[][4].
Biology: The compound is used in studies related to lipid metabolism and the role of fatty acids in biological systems[][4].
Medicine: Research has explored its potential role in modulating lipid profiles and its effects on cardiovascular health[][4].
Industry: It is used in the production of biodiesel and as a lubricant additive[][4].
Mechanism of Action
The mechanism of action of cis-12-Octadecenoic Acid methyl ester involves its interaction with lipid metabolic pathways. It can be incorporated into cell membranes, influencing membrane fluidity and function. The compound can also be metabolized to produce signaling molecules that regulate various physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
cis-9-Octadecenoic Acid Methyl Ester (Oleic Acid Methyl Ester)
- Structure : Double bond at C9 (cis configuration).
- CAS : 112-62-7.
- Properties : Higher abundance in natural oils (e.g., olive oil) compared to cis-12 isomer. Used in biodiesel production and as a surfactant .


- Analytical Differentiation: In GC-MS, cis-9-octadecenoic acid methyl ester elutes earlier than cis-12 due to differences in polarity and retention time .
cis-11-Octadecenoic Acid Methyl Ester (Vaccenic Acid Methyl Ester)
- Structure : Double bond at C11 (cis configuration).
- CAS : 1937-63-8.
- Properties : Found in dairy fats and ruminant meats. Exhibits distinct metabolic effects compared to cis-12 isomer, including anti-inflammatory properties .
cis-10-Heptadecenoic Acid Methyl Ester
Di- and Polyunsaturated FAMEs
cis-9,cis-12-Octadecadienoic Acid Methyl Ester (Linoleic Acid Methyl Ester)
- Structure : Two cis double bonds at C9 and C12.
- CAS : 112-63-0.
- Properties: Essential omega-6 fatty acid. Oxidizes faster than monounsaturated cis-12 isomer, impacting shelf life in lipid-based products .
- Analytical Note: Co-elutes with conjugated isomers in GC-MS unless specialized columns are used .
trans-10,cis-12-Octadecadienoic Acid Methyl Ester (Conjugated Linoleic Acid Methyl Ester)
- Structure : Conjugated double bonds at C10 (trans) and C12 (cis).
- CAS : 2560-56-3.
- Properties: Used in dietary supplements for anti-obesity and anti-carcinogenic effects. Distinct biological activity compared to non-conjugated isomers .
cis-9,cis-12,cis-15-Octadecatrienoic Acid Methyl Ester (α-Linolenic Acid Methyl Ester)
- Structure : Three cis double bonds at C9, C12, and C14.
- CAS : 301-00-8.
- Properties: Omega-3 fatty acid with anti-inflammatory effects. Higher oxidative instability than cis-12 monounsaturated FAME .
Data Tables
Table 1: Physical and Chemical Properties of Selected FAMEs
Table 2: GC-MS Retention Behavior (Based on )
Key Research Findings
Industrial Use: Its oxidative stability (superior to polyunsaturated FAMEs like linoleic acid methyl ester) makes it suitable for high-temperature lubricants .
Analytical Challenges : Differentiation from positional isomers requires advanced chromatographic techniques, such as polar capillary columns or silver-ion chromatography .
Biological Activity
Cis-12-octadecenoic acid methyl ester, also known as lauroleic acid methyl ester, is a monounsaturated fatty acid methyl ester with significant biological activity. This compound is characterized by its long-chain fatty acid structure with a double bond at the 12th carbon in the cis configuration. Its applications span various fields, including biochemistry, nutrition, and pharmacology, due to its influence on lipid metabolism and potential therapeutic properties.
- Chemical Formula : C18H34O2
- Molecular Weight : 282.46 g/mol
- CAS Number : 2733-86-0
The methyl ester form enhances the compound's lipophilicity, making it suitable for studying lipid behavior and interactions within biological systems .
1. Anti-inflammatory Properties
Research indicates that cis-12-octadecenoic acid methyl ester exhibits anti-inflammatory effects. A study highlighted its ability to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. This property is particularly valuable in developing treatments for inflammatory diseases .
2. Antioxidant Activity
The compound has demonstrated significant antioxidant properties, which help mitigate oxidative stress by neutralizing reactive oxygen species (ROS). This activity is essential for preventing cellular damage and has implications in cancer prevention and treatment .
3. Hepatoprotective Effects
Cis-12-octadecenoic acid methyl ester has been associated with hepatoprotective activities. Studies have shown that it can reduce liver enzyme activities linked to fatty acid metabolism, suggesting a protective role against liver damage induced by dietary factors .
4. Impact on Lipid Metabolism
This compound plays a role in lipid metabolism, influencing the activity of hepatic enzymes involved in fatty acid synthesis and degradation. High carbohydrate diets containing cis-12-octadecenoic acid have been shown to affect enzyme levels related to lipid metabolism in animal models .
Research Findings and Case Studies
Applications in Research
Cis-12-octadecenoic acid methyl ester serves as an analytical standard in lipid research due to its structural representation of naturally occurring fatty acids. It is used to explore:
Q & A
Q. What analytical methods are recommended for identifying and quantifying cis-12-octadecenoic acid methyl ester in lipid mixtures?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying this compound. Use polar capillary columns (e.g., DB-WAX or HP-88) to resolve positional isomers, as slight retention time differences distinguish cis-12-octadecenoic acid methyl ester from other C18:1 isomers like oleic acid (cis-9) or vaccenic acid (cis-11) . For quantification, employ internal standards such as methyl heptadecanoate or deuterated fatty acid methyl esters (FAMEs) to correct for extraction and derivatization losses. Purity assessment via HPLC with evaporative light scattering detection (ELSD) is advised for standards ≥96% pure .
Q. How can researchers optimize the synthesis of cis-12-octadecenoic acid methyl ester from its free acid form?
Esterification of cis-12-octadecenoic acid is typically performed using acid-catalyzed methanolysis (e.g., H₂SO₄ or HCl in methanol). For high yields (>95%), ensure anhydrous conditions and reflux for 4–6 hours. Post-reaction, neutralize the catalyst with sodium bicarbonate, and purify the ester via solvent partitioning (hexane/water) followed by silica gel chromatography to remove unreacted acids or byproducts . Confirm purity via GC-MS or NMR (¹H and ¹³C) to verify the absence of trans-isomers or oxidation products .
Advanced Research Questions
Q. How does the cis-12 double bond configuration influence lipid membrane dynamics compared to other monounsaturated FAMEs?
The cis-12 isomer introduces a kink in the acyl chain, reducing lipid packing density in bilayers compared to saturated analogs. Studies using differential scanning calorimetry (DSC) and fluorescence anisotropy reveal that cis-12-octadecenoic acid methyl ester decreases membrane phase transition temperatures by ~5–7°C relative to stearic acid methyl ester. This property enhances membrane fluidity, which is critical for modeling lipid rafts or studying transmembrane protein interactions . Contrast with cis-9 (oleate) or cis-11 (vaccenate) isomers to explore positional effects on bilayer permeability .
Q. What metabolic pathways involve cis-12-octadecenoic acid methyl ester, and how can isotopic labeling elucidate its fate in vivo?
In mammalian systems, this ester is hydrolyzed by carboxylesterases to free cis-12-octadecenoic acid, which may undergo β-oxidation or elongation/desaturation to longer-chain fatty acids. To track metabolism, synthesize ¹³C-labeled cis-12-octadecenoic acid methyl ester via catalytic deuteration or microbial biosynthesis. Use LC-MS/MS or isotope-ratio mass spectrometry (IRMS) to trace incorporation into phospholipids or β-oxidation products like acetyl-CoA . Note that its low natural abundance requires careful normalization to endogenous fatty acids .
Q. How can researchers resolve contradictions in isomer-specific bioactivity data for cis-12-octadecenoic acid derivatives?
Discrepancies often arise from impurity in commercial standards (e.g., trans-isomer contamination) or analytical limitations. For example, GC-MS may co-elute cis-12 with cis-11 isomers if column polarity is insufficient. To mitigate this:
- Validate standards using silver-ion chromatography or 2D-GC to confirm isomer purity .
- Use nuclear magnetic resonance (NMR) to confirm double bond position via allylic coupling patterns in ¹H spectra (e.g., δ 5.3–5.4 ppm for cis-12 protons) .
- Replicate assays in lipid-free media to rule out confounding effects from lipid carriers .
Q. What experimental designs are recommended for studying the oxidative stability of cis-12-octadecenoic acid methyl ester in lipid oxidation models?
Assess oxidative stability via accelerated oxidation tests under controlled O₂ tension. For example:
- Rancimat method : Measure induction time at 100°C with airflow (20 L/hr). Compare to cis-9 or saturated esters to evaluate positional effects on oxidation resistance .
- LC-MS/MS : Quantify primary (hydroperoxides) and secondary (malondialdehyde) oxidation products. The cis-12 isomer’s oxidation profile differs from cis-9 due to preferential peroxyl radical formation at C-11 and C-13 .
- Include antioxidants (e.g., α-tocopherol) to probe synergies in stabilization .
Methodological Challenges & Solutions
Q. How can researchers address solubility limitations of cis-12-octadecenoic acid methyl ester in aqueous assays?
The ester’s hydrophobicity (logP ~7.5) limits aqueous solubility. Strategies include:
- Solvent carriers : Prepare stock solutions in ethanol or DMSO (≤20 mg/mL) and dilute into assay buffers (e.g., PBS). Note that >0.5% organic solvent may perturb cell membranes .
- Liposome encapsulation : Use thin-film hydration with phosphatidylcholine to incorporate the ester into unilamellar vesicles (100–200 nm) for delivery .
- Cyclodextrin complexes : Form inclusion complexes with methyl-β-cyclodextrin to enhance dispersibility in cell culture media .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


